![molecular formula C11H13ClN2O B8360448 3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B8360448.png)
3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one
Übersicht
Beschreibung
3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their diverse applications in pharmaceuticals, agrochemicals, and as solvents in various industrial processes. This compound features a pyrrolidone ring substituted with a chloropyridylmethyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropyridylmethyl Group: This step involves the reaction of the pyrrolidone with a chloropyridylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step is the methylation of the nitrogen atom in the pyrrolidone ring, which can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloropyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidone with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyridyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use as a solvent or reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidone: A simpler pyrrolidone compound with diverse applications.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent in various industries.
3-(2-Chloropyridyl)-2-pyrrolidone: A structurally similar compound with potential differences in reactivity and applications.
Uniqueness
3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one is unique due to the specific combination of its functional groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in specialized applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H13ClN2O |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-14-5-4-9(11(14)15)6-8-2-3-10(12)13-7-8/h2-3,7,9H,4-6H2,1H3 |
InChI-Schlüssel |
JXAYQCBJTUCYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1=O)CC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

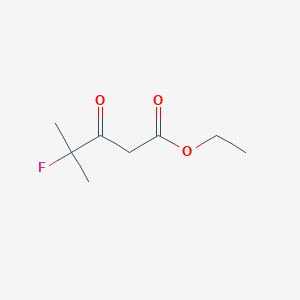




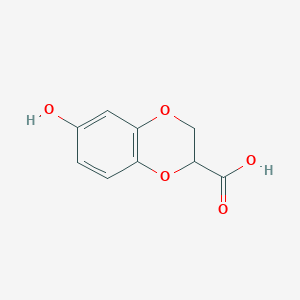
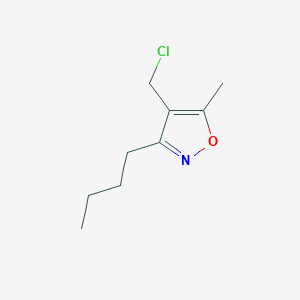

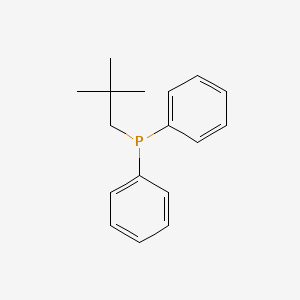
![3',4'-Dimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8360445.png)

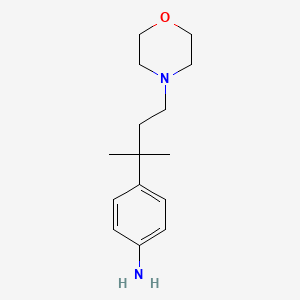
![8-(3-Fluoropropyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8360466.png)
